Enantiomer-Dependent Functional Reversal at Recombinant GABAC ρ1 and ρ2 Receptors: (−)-CAMP Is a Weak Antagonist While (+)-CAMP Is a Potent Full Agonist
In a direct head-to-head comparison within the same experimental system, the (1R,2S) enantiomer ((−)-CAMP) and the (1S,2R) enantiomer ((+)-CAMP) exhibit opposite functional pharmacology at human recombinant GABAC ρ1 and ρ2 receptors expressed in Xenopus laevis oocytes. (−)-CAMP acts as a weak antagonist with IC50 values of approximately 890–900 μM at ρ1 and approximately 400 μM at ρ2, while (+)-CAMP acts as a potent full agonist with KD values of approximately 40 μM (Imax ~100%) at ρ1 and approximately 17 μM (Imax ~100%) at ρ2 [1]. This represents a complete functional reversal—from agonism to antagonism—driven solely by the inversion of the two chiral centers. The agonist-to-antagonist switch at ρ1 corresponds to an approximately 22-fold difference in apparent affinity, but the qualitative pharmacological inversion (full agonist vs. antagonist) is more consequential for experimental design than the numeric potency ratio alone.
| Evidence Dimension | Functional pharmacology (agonist vs. antagonist) and apparent receptor affinity at human recombinant GABAC receptors |
|---|---|
| Target Compound Data | (−)-CAMP (1R,2S): IC50 ~890 μM at ρ1, IC50 ~400 μM at ρ2; antagonist |
| Comparator Or Baseline | (+)-CAMP (1S,2R): KD ~40 μM, Imax ~100% at ρ1; KD ~17 μM, Imax ~100% at ρ2; full agonist |
| Quantified Difference | Opposite pharmacology (antagonist vs. agonist); ~22-fold difference in apparent receptor occupancy at ρ1 (890 vs. 40 μM) |
| Conditions | Human GABAC ρ1 and ρ2 homomeric receptors expressed in Xenopus laevis oocytes; two-electrode voltage clamp electrophysiology; whole-cell current measurement |
Why This Matters
For researchers designing GABAC receptor experiments, procurement of the incorrect enantiomer would invert the pharmacological outcome—yielding receptor activation instead of blockade—invalidating any study predicated on GABAC antagonism.
- [1] Duke RK, Chebib M, Balcar VJ, Allan RD, Mewett KN, Johnston GAR. (+)- and (−)-cis-2-Aminomethylcyclopropanecarboxylic Acids Show Opposite Pharmacology at Recombinant ρ1 and ρ2 GABAC Receptors. J Neurochem. 2000;75(6):2602-2610. doi:10.1046/j.1471-4159.2000.0752602.x View Source
